molecular formula C21H30O4 B011058 Tricycloalternarene 2b CAS No. 103873-59-2

Tricycloalternarene 2b

Cat. No. B011058
M. Wt: 346.5 g/mol
InChI Key: KOATXBNOVXBDJE-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricycloalternarene 2b is a naturally occurring macrocyclic trimeric sesquiterpene that has been isolated from the fungus Alternaria alternata. It has been found to have a range of biological activities, including antitumor, antiviral, and antibacterial properties. In recent years, there has been growing interest in the synthesis and study of tricycloalternarene 2b due to its potential applications in various fields of research.

Scientific Research Applications

Anticancer Potential

Tricycloalternarene 2b has been identified as a compound with notable in vitro cytotoxicity against human lung adenocarcinoma A549 cell line, indicating a potential application in cancer therapy. This compound was isolated from a symbiotic strain Aspergillus sp. D from the coastal plant Edgeworthia chrysantha Lindl., underscoring the importance of this symbiotic strain as a producer of tricycloalternarene derivatives with therapeutic potential (Zhang et al., 2018).

Antimicrobial Effects

In addition to its anticancer properties, Tricycloalternarene 2b and related compounds have demonstrated moderate inhibitory effects on Candida albicans, a pathogenic yeast, suggesting potential antimicrobial applications. This insight further emphasizes the diverse therapeutic potential of Tricycloalternarene derivatives (Zhang et al., 2018).

Weak Cytotoxic Activity in Other Cancer Cell Lines

Tricycloalternarene 2b and its analogs have shown weak activity against various human tumor cell lines, as evidenced in multiple studies. This broadens the spectrum of its potential application in cancer research and therapy, although the weak activity suggests the need for further modification and investigation (Yuan et al., 2008).

properties

CAS RN

103873-59-2

Product Name

Tricycloalternarene 2b

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

7-hydroxy-1-[(E)-7-hydroxy-6-methylhept-5-en-2-yl]-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one

InChI

InChI=1S/C21H30O4/c1-13(12-22)5-4-6-14(2)15-9-10-21(3)17(15)11-16-19(25-21)8-7-18(23)20(16)24/h5,9,14,17-18,22-23H,4,6-8,10-12H2,1-3H3/b13-5+

InChI Key

KOATXBNOVXBDJE-WLRTZDKTSA-N

Isomeric SMILES

CC(CC/C=C(\C)/CO)C1=CCC2(C1CC3=C(O2)CCC(C3=O)O)C

SMILES

CC(CCC=C(C)CO)C1=CCC2(C1CC3=C(O2)CCC(C3=O)O)C

Canonical SMILES

CC(CCC=C(C)CO)C1=CCC2(C1CC3=C(O2)CCC(C3=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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